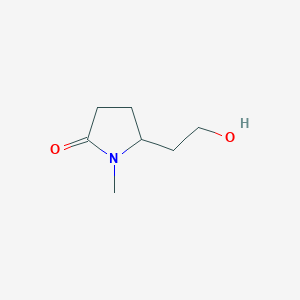
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one
描述
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, also known as HEPES, is a chemical compound widely used in scientific research. It is a zwitterionic buffer that is commonly used to maintain the pH of biological samples, cell culture media, and enzymatic reactions. HEPES is a popular alternative to other buffers like phosphate and bicarbonate, as it is less prone to interfere with biological processes and is more stable over a wide range of pH values. Additionally, this paper will provide a list of future directions for research involving HEPES.
作用机制
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one acts as a buffer by accepting or donating protons to maintain a constant pH. It has a pKa of approximately 7.5, which means that it is most effective at buffering solutions around this pH value. 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one is also a zwitterion, meaning that it has both a positive and negative charge at physiological pH. This property allows it to interact with biological molecules in a way that is less likely to interfere with their function.
Biochemical and Physiological Effects:
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and non-ionic, meaning that it does not interfere with cellular processes or cause cell death. Additionally, 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one has been shown to have minimal effects on enzyme activity and protein structure, making it an ideal buffer for biochemical studies.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one as a buffer is its ability to maintain a constant pH over a wide range of temperatures. It is also less likely to interfere with biological processes than other buffers like phosphate and bicarbonate. However, 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one has some limitations in laboratory experiments. For example, it can be expensive compared to other buffers, and it may not be suitable for all types of experiments. Additionally, 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one has a limited solubility at high concentrations, which can limit its effectiveness in some applications.
未来方向
There are many potential future directions for research involving 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one. Some possible areas of investigation include:
1. Developing new methods for synthesizing 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one that are more efficient and cost-effective.
2. Investigating the effects of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one on different types of biological molecules, such as DNA and RNA.
3. Studying the interaction between 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one and different types of cells, including cancer cells and stem cells.
4. Exploring the use of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one in drug delivery systems and other therapeutic applications.
5. Developing new types of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one-based buffers that are optimized for specific types of experiments or applications.
In conclusion, 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, or 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, is a widely used buffer in scientific research. It has many advantages over other buffers, including its ability to maintain a constant pH over a wide range of temperatures and its minimal interference with biological processes. While 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one has some limitations, it is a valuable tool for many types of laboratory experiments. There are also many potential future directions for research involving 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, which could lead to new discoveries and applications in the field of biological and biochemical research.
科学研究应用
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one is commonly used as a buffer in biological and biochemical research. It is particularly useful in studies that involve enzymatic reactions, as it can maintain a constant pH over a wide range of temperatures. 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one is also used in cell culture media, as it can provide a stable environment for cell growth and proliferation. Additionally, 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one is used in protein purification and analysis, as it can prevent protein denaturation and aggregation.
属性
IUPAC Name |
5-(2-hydroxyethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(4-5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOTZSNCBMFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708587 | |
| Record name | 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one | |
CAS RN |
63537-15-5 | |
| Record name | 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-hydroxyethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




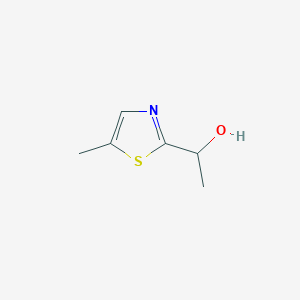
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)
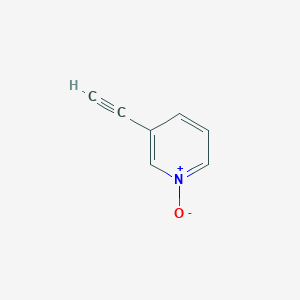


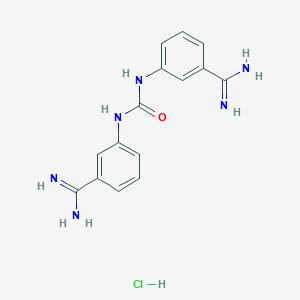
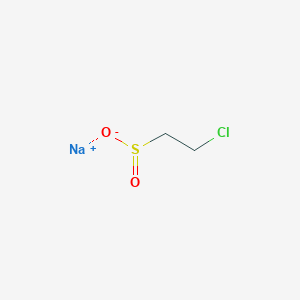

![2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol](/img/structure/B3392004.png)
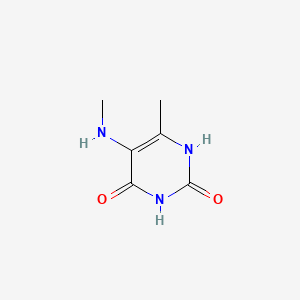


![N-{1-[4-(Hydroxymethyl)phenyl]propan-2-yl}acetamide](/img/structure/B3392027.png)